molecular formula C21H19NO4 B12318675 Z-3-(1-naphthyl)-L-alanine

Z-3-(1-naphthyl)-L-alanine

Cat. No.: B12318675
M. Wt: 349.4 g/mol
InChI Key: HNYQEAGTPQSPLT-UHFFFAOYSA-N
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Description

Z-3-(1-naphthyl)-L-alanine is a synthetic amino acid derivative characterized by the presence of a naphthalene ring. This compound has garnered significant attention in various scientific fields due to its unique structural features and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(1-naphthyl)-L-alanine typically involves the incorporation of a naphthalene ring into the alanine structure. One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Z-3-(1-naphthyl)-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-3-(1-naphthyl)-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-3-(1-naphthyl)-L-alanine involves its interaction with specific molecular targets and pathways. The naphthalene ring provides affinity for enzymes and receptors, allowing the compound to act as a substrate or inhibitor in various biochemical processes. This interaction can modulate enzyme activity, signaling pathways, and metabolic processes .

Comparison with Similar Compounds

    Z-3-(1-naphthyl)-D-alanine: A stereoisomer with similar structural features but different biological activity.

    Naphthalene derivatives: Compounds with a naphthalene ring but different functional groups.

Uniqueness: Z-3-(1-naphthyl)-L-alanine is unique due to its specific configuration and the presence of the L-alanine moiety, which imparts distinct chemical and biological properties compared to its D-isomer and other naphthalene derivatives .

Properties

IUPAC Name

3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQEAGTPQSPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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